n-(Thiazol-5-ylmethyl)butan-2-amine
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Overview
Description
n-(Thiazol-5-ylmethyl)butan-2-amine: is a chemical compound with the molecular formula C8H14N2S. It features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(Thiazol-5-ylmethyl)butan-2-amine typically involves the reaction of thiazole derivatives with butan-2-amine under controlled conditions. One common method involves the use of thiazole-5-carboxaldehyde and butan-2-amine in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: n-(Thiazol-5-ylmethyl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Chemistry: n-(Thiazol-5-ylmethyl)butan-2-amine is used as a building block in the synthesis of more complex thiazole derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral activities. Thiazole derivatives are known to exhibit a wide range of biological activities, making them valuable in drug discovery .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent. Thiazole derivatives have shown promise in treating infections and other medical conditions .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and chemical reaction accelerators. Its versatility makes it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of n-(Thiazol-5-ylmethyl)butan-2-amine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Thiazole: The parent compound of n-(Thiazol-5-ylmethyl)butan-2-amine, featuring a five-membered ring with sulfur and nitrogen atoms.
Thiazole-5-carboxaldehyde: A precursor in the synthesis of this compound.
Thiazole-2-amine: Another thiazole derivative with similar chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a butan-2-amine moiety makes it a versatile compound with a wide range of applications in various fields .
Properties
Molecular Formula |
C8H14N2S |
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Molecular Weight |
170.28 g/mol |
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C8H14N2S/c1-3-7(2)10-5-8-4-9-6-11-8/h4,6-7,10H,3,5H2,1-2H3 |
InChI Key |
JRZLBCDTYVMAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CN=CS1 |
Origin of Product |
United States |
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